Ethyl 4-fluoro-3-sulfamoylbenzoate
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Overview
Description
Ethyl 4-fluoro-3-sulfamoylbenzoate is a chemical compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a fluorine atom at the 4-position and a sulfamoyl group at the 3-position on the benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-3-sulfamoylbenzoate typically involves the reaction of 4-fluoro-3-nitrobenzoic acid with ethyl alcohol in the presence of a catalyst to form the ester. The nitro group is then reduced to an amine, which is subsequently sulfonated to introduce the sulfamoyl group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step, and sulfonating agents like chlorosulfonic acid for the sulfonation step .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-sulfamoylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Sulfonation: Chlorosulfonic acid or sulfur trioxide-pyridine complex.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Reduction: Formation of the corresponding amine.
Sulfonation: Formation of the sulfamoyl derivative.
Scientific Research Applications
Ethyl 4-fluoro-3-sulfamoylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer agents targeting ribonucleotide reductase.
Biological Studies: The compound’s derivatives are studied for their pharmacokinetic and bioavailability profiles.
Industrial Applications: Used in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-3-sulfamoylbenzoate and its derivatives involves the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis. The sulfamoyl group interacts with the active site of the enzyme, forming hydrogen bonds with key residues, thereby inhibiting its activity. This inhibition leads to a decrease in the production of deoxynucleotide triphosphates, which are essential for DNA replication and repair .
Comparison with Similar Compounds
Ethyl 4-fluoro-3-sulfamoylbenzoate can be compared with other sulfamoylbenzoate derivatives such as:
- 4-chloro-3-sulfamoylbenzoic acid
- 2-chloro-4-fluoro-5-sulfamoylbenzoic acid
- 2,3-dimethoxy-5-sulfamoylbenzoic acid
These compounds share similar structural features but differ in the position and type of substituents on the benzoate ring. The presence of different substituents can influence their binding affinity to molecular targets and their pharmacological profiles .
Properties
Molecular Formula |
C9H10FNO4S |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 4-fluoro-3-sulfamoylbenzoate |
InChI |
InChI=1S/C9H10FNO4S/c1-2-15-9(12)6-3-4-7(10)8(5-6)16(11,13)14/h3-5H,2H2,1H3,(H2,11,13,14) |
InChI Key |
PHRTWVKBIZUKOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N |
Origin of Product |
United States |
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